molecular formula C6H11Cl B108983 5-Chlorohex-1-ene CAS No. 927-54-8

5-Chlorohex-1-ene

Cat. No. B108983
CAS RN: 927-54-8
M. Wt: 118.6 g/mol
InChI Key: XPCQFYOMEFDDOT-UHFFFAOYSA-N
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Patent
US04097449

Procedure details

In like manner a thickened, moldable intermediate is produced when appropriate amounts, as described herein, of 5-chloro-1-hexene, methylmaleic anhydride, a 1,2-epoxy octadecane, a 4:1 styrene-maleic anhydride copolymer and pyridine are heated to about 45° C. in the presence of t-butyl peroxypivalate. Also a thickened, moldable intermediate is produced when appropriate amounts of 1-octadecene, styrene, chloromaleic anhydride, 2,3 -epoxy-2-phenylhexane, a 1-hexene-maleic anhydride copolymer and N-methylpiperazine are heated to about 45° C. in the presence of 2-t-butylazo-2-cyano-4-methoxy-4-methylpentane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
styrene-maleic anhydride copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2](C)[CH2:3][CH2:4][CH:5]=[CH2:6].[CH3:8][C:9]1[C:10]([O:12][C:13](=[O:15])[CH:14]=1)=[O:11].O1[CH:18]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34])[CH2:17]1.C(O[O:42][C:43]([CH3:46])([CH3:45])[CH3:44])(=O)C(C)(C)C>N1C=CC=CC=1>[CH2:17]=[CH:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].[CH2:34]=[CH:33][C:32]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1.[Cl:1][C:9]1[C:10]([O:12][C:13](=[O:15])[CH:14]=1)=[O:11].[O:42]1[CH:45]([CH2:8][CH2:9][CH3:14])[C:43]1([C:44]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[CH3:46]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CCC=C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C=1/C(=O)OC(\C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1CCCCCCCCCCCCCCCC
Name
styrene-maleic anhydride copolymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)OOC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In like manner a thickened, moldable intermediate is produced when appropriate amounts

Outcomes

Product
Name
Type
product
Smiles
C=CCCCCCCCCCCCCCCCC
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
Cl/C=1/C(=O)OC(\C1)=O
Name
Type
product
Smiles
O1C(C)(C1CCC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04097449

Procedure details

In like manner a thickened, moldable intermediate is produced when appropriate amounts, as described herein, of 5-chloro-1-hexene, methylmaleic anhydride, a 1,2-epoxy octadecane, a 4:1 styrene-maleic anhydride copolymer and pyridine are heated to about 45° C. in the presence of t-butyl peroxypivalate. Also a thickened, moldable intermediate is produced when appropriate amounts of 1-octadecene, styrene, chloromaleic anhydride, 2,3 -epoxy-2-phenylhexane, a 1-hexene-maleic anhydride copolymer and N-methylpiperazine are heated to about 45° C. in the presence of 2-t-butylazo-2-cyano-4-methoxy-4-methylpentane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
styrene-maleic anhydride copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2](C)[CH2:3][CH2:4][CH:5]=[CH2:6].[CH3:8][C:9]1[C:10]([O:12][C:13](=[O:15])[CH:14]=1)=[O:11].O1[CH:18]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34])[CH2:17]1.C(O[O:42][C:43]([CH3:46])([CH3:45])[CH3:44])(=O)C(C)(C)C>N1C=CC=CC=1>[CH2:17]=[CH:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].[CH2:34]=[CH:33][C:32]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1.[Cl:1][C:9]1[C:10]([O:12][C:13](=[O:15])[CH:14]=1)=[O:11].[O:42]1[CH:45]([CH2:8][CH2:9][CH3:14])[C:43]1([C:44]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[CH3:46]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CCC=C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C=1/C(=O)OC(\C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1CCCCCCCCCCCCCCCC
Name
styrene-maleic anhydride copolymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)OOC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In like manner a thickened, moldable intermediate is produced when appropriate amounts

Outcomes

Product
Name
Type
product
Smiles
C=CCCCCCCCCCCCCCCCC
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
Cl/C=1/C(=O)OC(\C1)=O
Name
Type
product
Smiles
O1C(C)(C1CCC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.